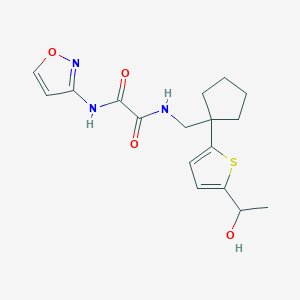

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-11(21)12-4-5-13(25-12)17(7-2-3-8-17)10-18-15(22)16(23)19-14-6-9-24-20-14/h4-6,9,11,21H,2-3,7-8,10H2,1H3,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVLIWHAEQGLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=NOC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molecular weight of approximately 386.51 g/mol. The structure includes a cyclopentyl group, a thiophene moiety, and an isoxazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O3S |

| Molecular Weight | 386.51 g/mol |

| CAS Number | 2034491-95-5 |

Synthesis

The synthesis of this compound involves several steps that require careful control of reaction conditions to optimize yield and purity. Key steps include the formation of the oxalamide linkage and the introduction of the isoxazole moiety.

While the precise mechanisms of action for this compound are not fully elucidated, preliminary studies suggest potential interactions with various biological targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.

- Receptor Modulation : It might interact with specific receptors, potentially influencing cellular signaling pathways related to pain and inflammation.

Pharmacological Studies

Recent pharmacological evaluations have indicated that this compound exhibits anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Study 1: Anti-inflammatory Effects

A study conducted on a series of oxalamide derivatives, including this compound, showed promising results in reducing inflammation in animal models. The compound demonstrated significant inhibition of COX-2 activity compared to control groups, suggesting its potential as a therapeutic agent for conditions like arthritis.

Study 2: Toxicological Assessment

Toxicological assessments revealed that the compound has a favorable safety profile at therapeutic doses. In vivo mutagenicity studies indicated no significant adverse effects, supporting its candidacy for further clinical evaluation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table highlights key differences between the target compound and its analogs:

*Inferred from analogs; exact data unavailable.

Key Observations:

Isoxazole vs. The N-O group in isoxazole may participate in hydrogen bonding, a feature absent in phenyl-based analogs.

Hydroxyethyl-Thiophene Motif :

- Common to all compounds, this group likely enhances solubility via hydroxyl-mediated hydrogen bonding .

Molecular Weight and Lipophilicity :

- The 3-(methylthio)phenyl analog has the highest molecular weight (418.6) and lipophilicity due to the thioether group, which may affect membrane permeability .

Q & A

Q. Methodological Guidance

- Core Modifications : Replace cyclopentyl with cyclohexyl to assess steric effects.

- Functional Group Variations : Substitute the isoxazole with pyrazole and compare IC₅₀ values.

- Pharmacophore Mapping : Use CoMFA/CoMSIA to correlate 3D electrostatic features with activity .

What analytical techniques are critical for characterizing polymorphic forms of this compound?

Advanced Research Focus

Combine PXRD, DSC, and Raman spectroscopy to identify polymorphs. For example, Form I (melting point 185°C) exhibits higher solubility than Form II (mp 192°C) due to lattice energy differences .

How can conflicting data on metabolic pathways be resolved?

Advanced Methodological Consideration

Use isotope-labeled analogs (e.g., ¹³C at the hydroxyethyl group) and track metabolites via HRMS. Liver microsome assays (human vs. rodent) reveal species-specific CYP450 oxidation patterns, explaining interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.